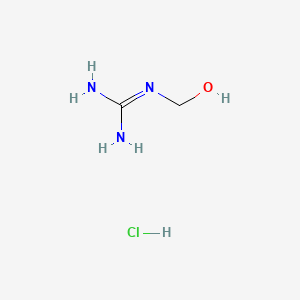
Guanidine, (hydroxymethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (hydroxymethyl)-, monohydrochloride is a derivative of guanidine, a compound known for its strong basicity and presence in various biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, (hydroxymethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine structure.
Substitution: Guanidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving guanidine derivatives include chlorotrimethylsilane, which generates reactive intermediates capable of guanylating amines . Metal-catalyzed reactions, such as those involving copper or other transition metals, are also prevalent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, guanylating reactions typically yield substituted guanidines .
Applications De Recherche Scientifique
Guanidine, (hydroxymethyl)-, monohydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of guanidine, (hydroxymethyl)-, monohydrochloride involves its strong basicity and ability to form hydrogen bonds. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Guanidine, (hydroxymethyl)-, monohydrochloride can be compared with other guanidine derivatives, such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’-disubstituted guanidines: Synthesized from amines through cyanamides.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure and the resulting chemical behavior.
Propriétés
Numéro CAS |
52337-70-9 |
|---|---|
Formule moléculaire |
C2H8ClN3O |
Poids moléculaire |
125.56 g/mol |
Nom IUPAC |
2-(hydroxymethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C2H7N3O.ClH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H |
Clé InChI |
DVTVTPLBQIFIDM-UHFFFAOYSA-N |
SMILES canonique |
C(N=C(N)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


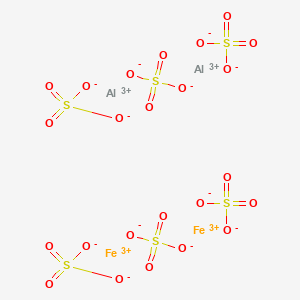

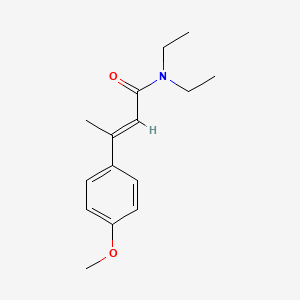

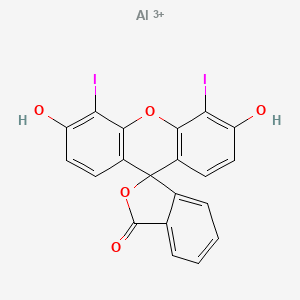

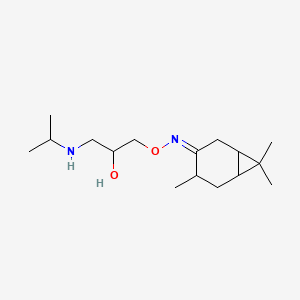

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
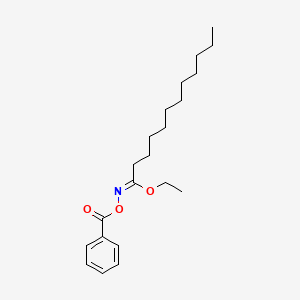
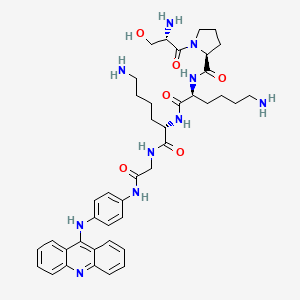
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
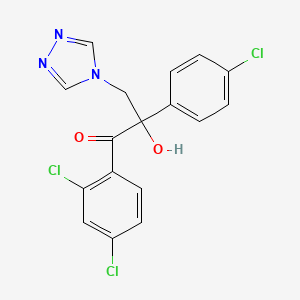
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
